![molecular formula C22H17F3O2 B2976519 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanol CAS No. 337921-82-1](/img/structure/B2976519.png)
3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanol
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Overview
Description
3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanol, commonly referred to as 3-Phenyl-7-TFMP-1-indanol, is a synthetic compound with a broad range of applications in scientific research. It is a member of the phenolic class of compounds and has been studied for its potential to act as a ligand, inhibitor, or catalyst. 3-Phenyl-7-TFMP-1-indanol has been found to have a range of biochemical and physiological effects, and its application in laboratory experiments has been studied extensively.
Scientific Research Applications
- The compound has been investigated as a potential treatment for migraines. Meningeal blood vessels and the dura are pain-sensitive and innervated by peripheral sensory trigeminal nerves. This compound acts as a calcitonin gene-related peptide (CGRP) receptor antagonist, which may help alleviate migraine symptoms .
- Researchers have conducted theoretical studies to explore the dipole moment of this compound. Calculations revealed varying dipole moments depending on the computational method used. For instance, the highest dipole moment was observed in HF/6-31G (6.121), while the smallest was in PM3 (4.029). Understanding the charge density and dipole moment is crucial for predicting its behavior in different environments .
- Spectroelectrochemical investigations have explored the behavior of this compound. Its nuclear magnetic resonance (NMR) spectrum in CDCl3 shows characteristic peaks corresponding to different functional groups. For example, aromatic protons (Ar-H) and oxygen-linked protons (-O-CH2-Ar) exhibit distinct signals. These studies provide insights into its electronic structure and reactivity .
- Given its unique chemical structure, researchers have explored its potential as a drug candidate. Investigating its interactions with specific receptors and enzymes could lead to novel therapeutic applications. Understanding its binding affinity and selectivity is crucial for drug development.
- Detailed analysis of its chemical properties, such as boiling point, melting point, and molecular weight, contributes to understanding its behavior in different contexts. Researchers study structure-activity relationships to optimize its pharmacological properties .
- Industries may use this compound as a starting material for synthesizing other derivatives. Custom synthesis allows modification of its structure to enhance specific properties. Investigating its industrial applications, such as in agrochemicals or materials science, could reveal further potential .
Migraine Treatment and Pain Management
Dipole Moment Studies
Spectroelectrochemical Properties
Drug Development and Receptor Modulation
Chemical Properties and Structure-Activity Relationships
Custom Synthesis and Industrial Applications
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoxetine, are known to target the serotonin transporter (sert), inhibiting the reuptake of serotonin and thereby increasing its availability .
Mode of Action
Based on its structural similarity to fluoxetine, it may interact with its targets by binding to the active site, leading to changes in the conformation of the target protein and subsequently altering its function .
Biochemical Pathways
Compounds with similar structures are known to affect the serotonin system, which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
Similar compounds like fluoxetine are well-absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to fluoxetine, it may increase the availability of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission .
properties
IUPAC Name |
3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3O2/c23-22(24,25)15-8-4-9-16(12-15)27-20-11-5-10-17-18(13-19(26)21(17)20)14-6-2-1-3-7-14/h1-12,18-19,26H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSENWMQWPMYKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol |
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